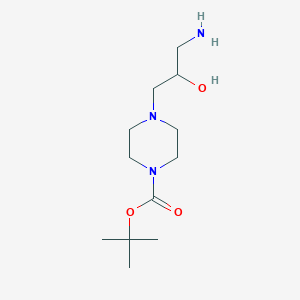

叔丁基-4-(3-氨基-2-羟丙基)哌嗪-1-羧酸酯

描述

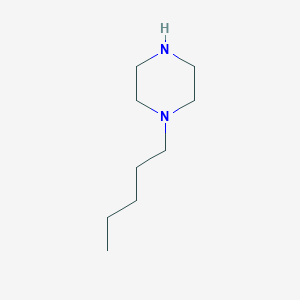

The compound "Tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the presence of a secondary amine that can participate in various chemical reactions. Piperazine derivatives are often used as intermediates in the synthesis of biologically active compounds, including pharmaceuticals .

Synthesis Analysis

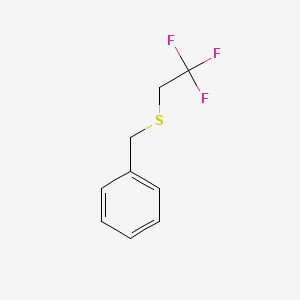

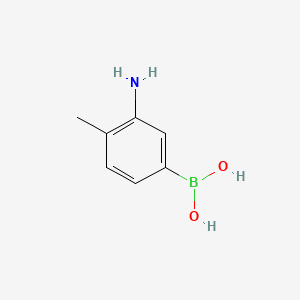

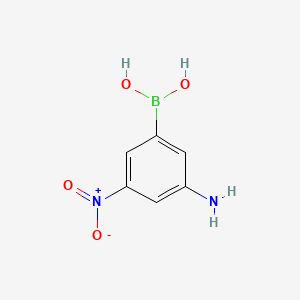

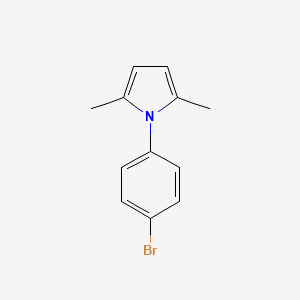

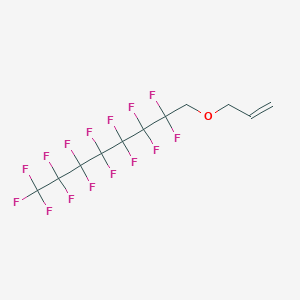

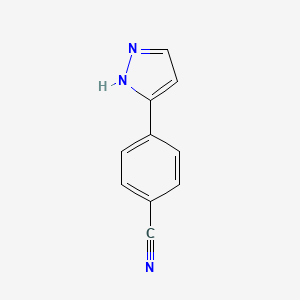

The synthesis of related piperazine derivatives typically involves multi-step reactions starting from various piperazine precursors. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding the compound in 52% . Another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate in three steps with a total yield of 49.9% . These methods demonstrate the feasibility of synthesizing complex piperazine derivatives with good yields.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using various spectroscopic techniques such as ESI-MS, 1H NMR, and elementary analysis . X-ray diffraction studies provide detailed information about the crystal structure, including bond lengths and angles, which are typical for piperazine-carboxylate derivatives . The dihedral angles between the rings in the molecules indicate the degree of planarity or torsion in the structure, which can affect the compound's biological activity .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the tert-butyl piperazine substructure can be modified using different synthetic approaches, such as the Bruylants reaction, to introduce additional functional groups that are pharmacologically relevant . The presence of a secondary amine allows for further derivatization and the formation of complex structures, such as benzimidazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. Density functional theory (DFT) calculations, along with experimental methods like FT-IR, 1H NMR, and 13C NMR, can reveal physicochemical properties such as molecular electrostatic potential and frontier molecular orbitals . These properties are crucial for understanding the reactivity and interaction of the compounds with biological targets. Additionally, the solvent used during synthesis can influence the crystal structures and, consequently, the spectral and antifungal properties of the compounds .

科学研究应用

新型有机化合物的合成

叔丁基-4-(3-氨基-2-羟丙基)哌嗪-1-羧酸酯及其衍生物是合成多种新型有机化合物的有用砌块/中间体,例如酰胺、磺酰胺、曼尼希碱、席夫碱、噻唑烷酮、氮杂环丁酮和咪唑啉酮 .

生物活性

这些衍生化合物已显示出广泛的生物活性,例如抗菌 、抗真菌 、抗癌 、抗寄生虫 、抗组胺 和抗抑郁活性 .

抗菌活性

1 和 2 均在 10 μg/盘的浓度下进行体外筛选,以检测其对两种革兰氏阳性菌株(金黄色葡萄球菌和枯草芽孢杆菌)和两种革兰氏阴性菌株(大肠杆菌和铜绿假单胞菌)的抗菌活性 .

二肽合成

叔丁基-4-(3-氨基-2-羟丙基)哌嗪-1-羧酸酯可用于二肽合成 . 发现独特的偶联试剂 N, N '-二亚乙基- N ''-2-氯乙基硫代磷酰胺可在不添加碱的情况下增强 Boc-AAIL 中的酰胺形成,在 15 分钟内以令人满意的产率得到二肽 .

生物活性分子的合成

叔丁基-2-(羟甲基)哌嗪-1-羧酸酯可用于合成许多生物活性分子和含有哌嗪的药物物质的单取代哌嗪中间体.

新型药物的开发

安全和危害

作用机制

Target of Action

Tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . .

Mode of Action

It’s known that the biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring, thereby enhancing favorable interaction with macromolecules .

Biochemical Pathways

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The piperazine ring is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties , which could potentially impact its bioavailability.

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c to maintain its stability.

属性

IUPAC Name |

tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O3/c1-12(2,3)18-11(17)15-6-4-14(5-7-15)9-10(16)8-13/h10,16H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMYILASPHUVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373342 | |

| Record name | (+/-)-1-amino-3-n-(4'-boc-piperazinyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

811841-98-2 | |

| Record name | (+/-)-1-amino-3-n-(4'-boc-piperazinyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 811841-98-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)